![molecular formula C16H22ClN3OS B13411249 2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13411249.png)
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one is a complex organic compound that belongs to the class of thiadiazinanones. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three nitrogen atoms and one sulfur atom. The compound also features a tert-butyl group, a chloro-phenyl group, and an isopropyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one typically involves the reaction of 5-chlorosalicylaldehyde with tert-butylamine in the presence of ethanol. The reaction mixture is heated and stirred at 373 K for 6 hours, followed by cooling to room temperature and filtration to obtain the product . The product is then recrystallized from ethanol to afford yellow crystals with a high yield of 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine: This compound shares a similar structure but has a triazine ring instead of a thiadiazine ring.
2-(tert-Butylimino)methyl-4-chlorophenol: This compound has a similar tert-butyl and chloro-phenyl group but lacks the thiadiazine ring.
Uniqueness
2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one is unique due to its specific combination of functional groups and the presence of the thiadiazine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C16H22ClN3OS |
|---|---|
分子量 |
339.9 g/mol |
IUPAC 名称 |
2-tert-butylimino-5-(2-chlorophenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C16H22ClN3OS/c1-11(2)20-14(18-16(3,4)5)22-10-19(15(20)21)13-9-7-6-8-12(13)17/h6-9,11H,10H2,1-5H3 |
InChI 键 |
KFDRMWUDUZKPST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


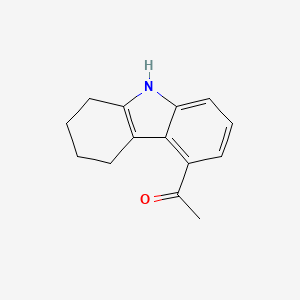
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
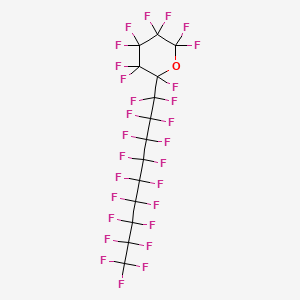
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
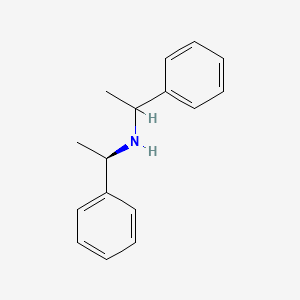
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)

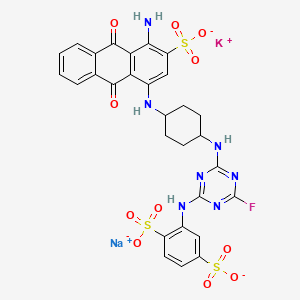
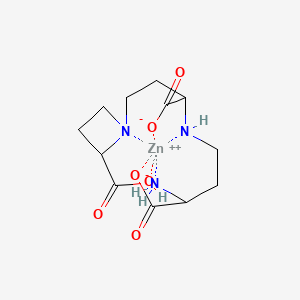
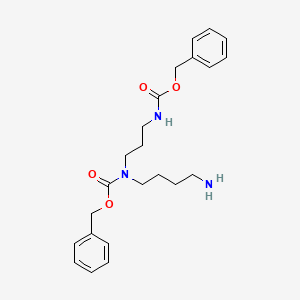
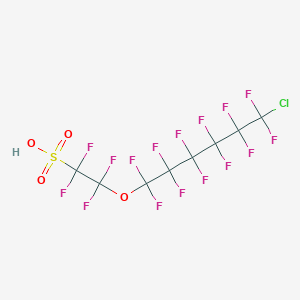
![Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B13411216.png)
![3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
![2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde](/img/structure/B13411233.png)
